Compound Description: (E)-1-(1H-benzo[d]imidazol-2-yl)-3-(2-ethylcyclopentyl)prop-2-en-1-one derivatives are synthesized and evaluated for their antimicrobial activities. They exhibit promising results compared to standard antibiotics like Chloramphenicol and Amphotericin B .
Compound Description: This compound is a potent and orally bioavailable CHK1 inhibitor. Its development aimed to overcome the limitations of its predecessor, compound 1, which lacked oral bioavailability. Compound 6c exhibited promising antiproliferative effects in vitro and inhibited tumor growth in vivo, showcasing its potential as an anticancer agent .
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including X-ray diffraction, to determine its crystal structure .
(E)-3-(2-(1-((2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carbonyl)amino)cyclobutyl)-3-methyl-3H-benzimidazol-5-yl)acrylic Acid Sodium Salt
Compound Description: This compound, developed as a sodium salt, demonstrates potent inhibitory activity against the Hepatitis C virus (HCV). Its development focused on identifying effective treatments for HCV infections .
2-3-hexene-1-(pyrimidin-2-yl)1H-indole
Compound Description: This compound is the product of a ruthenium-catalyzed C-H activation reaction on an indole substrate, highlighting the use of pyrimidine derivatives in synthetic methodology development .
Compound Description: ZX-42 acts as a novel ALK inhibitor, demonstrating its antiproliferative effects by inducing apoptosis and protective autophagy in EML4-ALK-positive lung cancer cells .
Compound Description: This compound was synthesized and its crystal structure was analyzed, revealing a stabilized molecular conformation due to intramolecular and intermolecular hydrogen bonding .
Compound Description: This series of compounds was synthesized and assessed for its in vitro antimycobacterial activity. Notably, the compounds showed good agreement with Lipinski's Rule of Five, suggesting their potential for good oral bioavailability. The study indicated that a 3-alkoxy side chain attached to the phenylcarbamoyloxy fragment and electron-rich aromatic systems within the basic compartment were favorable for activity against M. tuberculosis H37Rv .
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-yl)urea and its Methyl Iodide Derivative
Compound Description: The reaction of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-yl)urea with methyl iodide was investigated, leading to the formation of a monomethylregio-isomer. Attempts to obtain another monomethylregio-isomer were unsuccessful, possibly due to stability differences between the isomers .
Compound Description: LY3009120 is a pan-RAF inhibitor with minimal paradoxical activation, showing promising activity against BRAF or RAS mutant tumor cells .
Compound Description: Identified as a potential genotoxic impurity in Osimertinib Mesylate, an antineoplastic agent, this compound necessitates careful monitoring during drug development and production .
1-(4-Chlorophenyl)-3-(Pyrimidin-2-yl)thiourea and its Metal Complexes
Compound Description: This compound, along with its cobalt(II), nickel(II), and copper(II) complexes, were synthesized and characterized. The metal complexes exhibited square planar geometries, demonstrating the versatility of this ligand in coordinating with transition metals .
6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with Acetamide and 1,2,4-Oxadiazol-5-ylmethyl Substituents
Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. The study highlighted that 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide showed the most potent antimicrobial activity and strong binding affinity to the active site of tRNA (guanine37-N1)-methyltransferase .
Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor studied for its pharmacokinetic properties in rats, dogs, and humans. The compound displayed good absorption and distribution, with metabolism primarily occurring through hydroxylation of the pyrimidine ring [, ].
Compound Description: A series of 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones were synthesized and evaluated for their antimicrobial activity. One derivative, compound 5d, showed higher antimicrobial activity against Staphylococcus aureus compared to the reference drug streptomycin .
Iron(III) Complexes of 2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol
Compound Description: Four new iron(III) complexes were synthesized using 2-methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol as a ligand. These complexes exhibited varied magnetic properties, including abrupt and gradual spin transitions, depending on the counterion and ligand environment .
Compound Description: These compounds are a new class of BRAF-kinase inhibitors with potential application in cancer prevention and treatment, particularly against malignant melanoma .
Compound Description: PF-04447943 is a highly selective and brain-penetrant PDE9A inhibitor currently undergoing clinical trials for treating cognitive disorders. This compound demonstrated promising procognitive activity in preclinical studies and has the potential to address cognitive impairments associated with various neurological conditions .
Compound Description: This series of 13 new compounds was synthesized and characterized. They were designed based on a scaffold that combines a thiazole ring with a pyrimidine ring, showcasing the potential of combining different heterocycles for discovering new molecules with biological activity .
Compound Description: This series of compounds was synthesized and evaluated for their biological activity. While they showed limited acaricidal activity, some exhibited herbicidal activity, particularly against Barnyard grass .
4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-pyridin-3-ylpyrimidin-2-ylamino)benzamide Crystalline Forms
Compound Description: This research focuses on characterizing different crystalline forms of the title compound, specifically its hydrochloride salt dihydrate (Form A), which exhibits a unique powder X-ray diffraction pattern .
Compound Description: PF-06700841 is a dual TYK2 and JAK1 inhibitor currently in Phase II clinical trials for treating autoimmune diseases. This compound shows promise in providing enhanced efficacy compared to selective JAK1 inhibitors by targeting both JAK1 and TYK2, which are key players in cytokine signaling pathways .
5-(4,6-Diphenyl-2-pyrimidin-2-yl)-1,2,4-triazolin-3-thione and Derivatives
Compound Description: This research explores the synthesis and biological activity of 5-(4,6-diphenyl-2-pyrimidin-2-yl)-1,2,4-triazolin-3-thione and its derivatives. Some of these compounds were found to exhibit weak anti-inflammatory activity .
Compound Description: A new monomer, PABP, was synthesized and copolymerized with maleimide. This copolymer, after hydrolysis, yielded a polymer containing sulfadiazine as a pendant group, demonstrating its potential application in drug delivery systems .
Compound Description: This research describes a novel synthetic method for preparing 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. The synthesized compounds were evaluated for their in vitro antibacterial activity, with some showing moderate activity compared to reference drugs .
1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine and Pyrazolopyrimidine Derivatives
Compound Description: 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine was used as a precursor to synthesize novel pyrazolopyrimidine derivatives, expanding the chemical space around the pyrimidine core. The synthesized compounds were evaluated for their antiproliferative activity against human cancer cell lines .
Compound Description: This compound exhibits dual inhibitory activity against ALK and EGFR, making it a promising candidate for treating various cancers, including non-small cell lung cancer (NSCLC) and brain metastases .
Compound Description: The crystal structure of this compound, a salt, was determined. The analysis revealed intermolecular hydrogen bonding networks, contributing to the stability and packing arrangement of the molecules within the crystal lattice .
Methyl 6-Acetylsalicylate and 6-Acylpyrimidin-2-yl Salicylate Derivatives
Compound Description: Methyl 6-acetylsalicylate was synthesized as a key intermediate for preparing 6-acetylpyrimidin-2-yl salicylate derivatives. These derivatives were designed as potential herbicides, with some showing promising activity against Barnyard grass [, ].
4-(Pyrimidin-2-yl)morpholines
Compound Description: This class of compounds targets the colchicine-binding site of tubulin, exhibiting potent inhibition of microtubule polymerization and exhibiting promising anticancer activity .
3-Methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one and its Metal Complexes
Compound Description: This study investigates the thermodynamic properties of 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one and its complexes with various transition metal ions. The stability constants of the complexes were determined, and the thermodynamic parameters (ΔG, ΔH, and ΔS) for complex formation were calculated .
(R)-1-Ethyl-3-[5-[2-(1-hydroxy-1-methylethyl)pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1H-benzimidazol-2-yl]urea Solid Forms
Compound Description: This research focuses on different solid forms of (R)-1-ethyl-3-[5-[2-(1-hydroxy-1-methylethyl)pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1H-benzimidazol-2-yl]urea, a potent bacterial gyrase and topoisomerase IV inhibitor. Understanding the solid-state properties of this compound is crucial for optimizing its formulation and therapeutic efficacy .
Compound Description: This series of compounds was synthesized using sequential Suzuki-Miyaura cross-coupling reactions. The compounds were evaluated for their in vitro antibacterial and antifungal activities, with some derivatives showing promising results [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.